

Comparative Structural Analysis of 2-Alkyl-1H-imidazole-4,5-dicarboxylic Acid Derivatives

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Compound of Interest

Compound Name: 2-Methyl-1H-imidazole-4,5-dicarboxylic acid

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A comprehensive guide for researchers, scientists, and drug development professionals on the structural, synthetic, and biological aspects of **2-Methyl-1H-imidazole-4,5-dicarboxylic acid** and its longer alkyl chain derivatives.

This guide provides an objective comparison of **2-Methyl-1H-imidazole-4,5-dicarboxylic acid** with its 2-ethyl and 2-propyl analogs, focusing on their structural characteristics, synthesis, and potential as modulators of the N-methyl-D-aspartate (NMDA) receptor. The information is supported by available experimental data and detailed protocols to assist in further research and development.

Structural and Physicochemical Properties: A Comparative Overview

The introduction of varying alkyl groups at the 2-position of the 1H-imidazole-4,5-dicarboxylic acid scaffold influences the physicochemical properties of the molecules. While comprehensive experimental data for a direct comparison is limited, a combination of reported data on related structures and computational predictions provides valuable insights.

Property	2-Methyl-1H-imidazole-4,5-dicarboxylic acid	2-Ethyl-1H-imidazole-4,5-dicarboxylic acid	2-Propyl-1H-imidazole-4,5-dicarboxylic acid
Molecular Formula	C ₆ H ₆ N ₂ O ₄	C ₇ H ₈ N ₂ O ₄	C ₈ H ₁₀ N ₂ O ₄
Molecular Weight	170.12 g/mol	184.15 g/mol [1]	198.18 g/mol [2]
Crystal Structure	A magnesium complex, diaquabis(2-methyl-1H-imidazol-3-ium-4,5-dicarboxylato-κ ² O,O')magnesium, has been reported.	A zinc complex, [Zn(2-ethyl-1H-imidazole-4,5-dicarboxylate) ₂ (H ₂ O) ₂]·3H ₂ O, has been characterized by single-crystal X-ray diffraction.[3]	No crystal structure for the free acid or a simple salt is readily available in the searched literature.
Calculated LogP	-0.5 to 0.5 (Predicted)	~0.6 (Predicted)[1]	Not explicitly found, but expected to be higher than the ethyl analog.

Synthesis of 2-Alkyl-1H-imidazole-4,5-dicarboxylic Acid Derivatives

A common and effective method for the synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids involves the oxidation of the corresponding 2-alkylbenzimidazoles.[4]

Experimental Protocol: Oxidation of 2-Alkylbenzimidazoles

This generalized protocol can be adapted for the synthesis of the methyl, ethyl, and propyl derivatives.

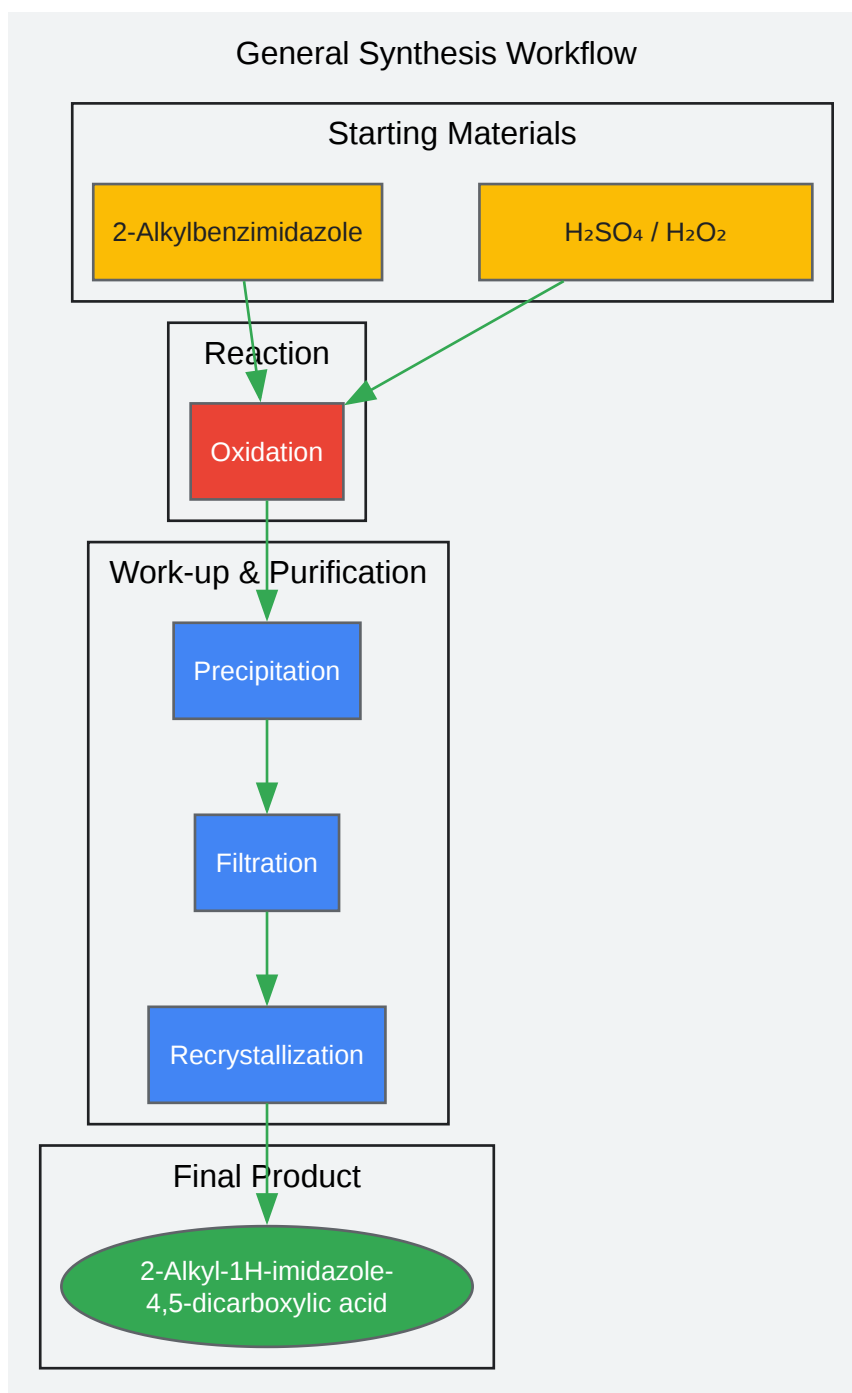
Materials:

- 2-Alkylbenzimidazole (2-methyl, 2-ethyl, or 2-propyl)
- Concentrated Sulfuric Acid (H₂SO₄)

- Hydrogen Peroxide (H₂O₂) (30% solution)
- Ice
- Deionized Water

Procedure:

- **Dissolution:** In a flask equipped with a magnetic stirrer and maintained in an ice bath, dissolve the 2-alkylbenzimidazole starting material in concentrated sulfuric acid.
- **Oxidation:** While maintaining a controlled temperature, add hydrogen peroxide dropwise to the solution. The reaction is exothermic and should be controlled carefully.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, carefully pour the reaction mixture onto crushed ice. This will cause the crude product to precipitate.
- **Isolation and Purification:** Collect the precipitate by filtration, wash with cold deionized water, and then recrystallize from a suitable solvent (e.g., water or ethanol-water mixture) to obtain the purified 2-alkyl-1H-imidazole-4,5-dicarboxylic acid.



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Caption: General workflow for the synthesis of 2-alkyl-1H-imidazole-4,5-dicarboxylic acids.

Biological Activity: Modulation of NMDA Receptors

Derivatives of imidazole-4,5-dicarboxylic acid have been investigated for their activity as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity

and neuronal function.[5] These compounds have shown potential as partial agonists of the NMDA receptor.[6]

Experiments in mice have demonstrated that these derivatives can produce dose-dependent convulsant or anticonvulsant effects, consistent with partial agonism at the NMDA receptor.[6] Notably, 2-propyl-1H-imidazole-4,5-dicarboxylic acid has been identified as a promising candidate for further investigation as a partial NMDA receptor agonist.[6]

Experimental Protocol: Evaluation of NMDA Receptor Activity (In Vivo)

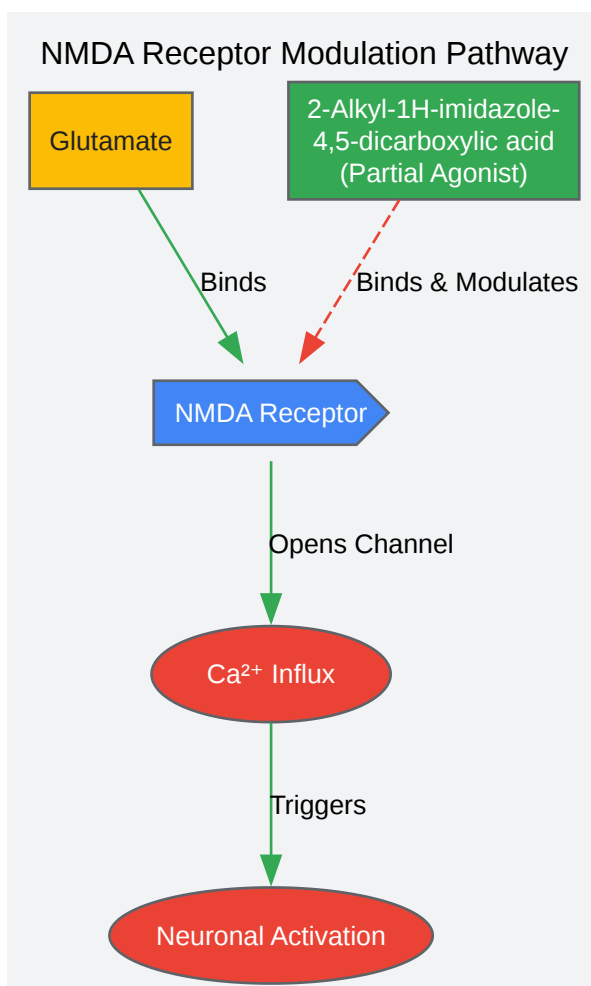
The following is a general protocol for assessing the in vivo effects of these compounds on NMDA receptor activity in a mouse model.

Materials:

- Test compounds (2-alkyl-1H-imidazole-4,5-dicarboxylic acid derivatives)
- NMDA (N-methyl-D-aspartate)
- Saline solution
- Mice

Procedure:

- **Compound Administration:** Dissolve the test compounds in a suitable vehicle and administer them to mice, typically via intracerebroventricular injection to bypass the blood-brain barrier.
- **NMDA Challenge:** After a predetermined time, administer a convulsive dose of NMDA.
- **Observation:** Observe the mice for the onset, duration, and severity of seizures.
- **Data Analysis:** Compare the seizure parameters in the test groups to a control group that received only the vehicle and NMDA. An increase in seizure threshold or a decrease in seizure severity would indicate an antagonistic or partial agonistic effect.



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Caption: Proposed mechanism of NMDA receptor modulation by 2-alkyl-1H-imidazole-4,5-dicarboxylic acid derivatives.

Conclusion

The 2-alkyl-1H-imidazole-4,5-dicarboxylic acid scaffold presents a promising area for further investigation, particularly in the context of neurological disorders involving NMDA receptor dysfunction. The length of the alkyl chain at the 2-position appears to be a key determinant of biological activity, with the propyl derivative showing particular promise as a partial agonist. Further detailed structural studies, including the determination of crystal structures for the free acids, and more extensive quantitative biological evaluations are necessary to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds.

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